3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the use of a chlorinated benzothiophene derivative, which undergoes a series of reactions to introduce the methoxy and formyl groups . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid.
Reduction: 3-Chloro-5-methoxybenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylbenzo[b]thiophene-2-carbaldehyde
- 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde
Uniqueness
3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both chloro and methoxy substituents on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
3-chloro-5-methoxy-1-benzothiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-6-2-3-8-7(4-6)10(11)9(5-12)14-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMVIUVPRFOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218722 | |
Record name | 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315550-50-5 | |
Record name | 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315550-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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